

# Application Note: Preparation of Standard Solutions of Ferric Sulfate Heptahydrate

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## Compound of Interest

Compound Name: Ferric sulfate heptahydrate

Cat. No.: B3068266

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## Introduction

Ferric sulfate,  $\text{Fe}_2(\text{SO}_4)_3$ , is an inorganic salt widely utilized in various scientific and industrial applications, including as a coagulant in water treatment, a mordant in dyeing, and a component in pigments. In research and pharmaceutical development, precisely prepared solutions of ferric sulfate are essential for applications such as nutrient media formulation, chemical synthesis, and analytical assays. The trivalent iron ( $\text{Fe}^{3+}$ ) in aqueous solutions is prone to hydrolysis, forming insoluble ferric hydroxide precipitates. This instability necessitates a carefully controlled preparation protocol, primarily through acidification, to ensure the concentration and stability of the standard solution over time. This document provides a detailed protocol for the preparation and subsequent standardization of a **ferric sulfate heptahydrate** stock solution.

## Chemical and Physical Data

The key quantitative data for **ferric sulfate heptahydrate** are summarized below. This information is critical for accurate calculations and safe handling during the preparation of standard solutions.

Parameter	Value
Chemical Name	Iron(III) Sulfate Heptahydrate
Synonyms	Ferric Sulfate Heptahydrate
CAS Number	35139-28-7[1]
Molecular Formula	$\text{Fe}_2(\text{SO}_4)_3 \cdot 7\text{H}_2\text{O}$ [1]
Molecular Weight	~526.0 g/mol
Appearance	Yellow crystalline solid or powder
Solubility	Soluble in water

## Experimental Protocols

### Part A: Preparation of 0.1 M Ferric Sulfate Stock Solution

This protocol describes the preparation of 1 liter of a 0.1 M ferric sulfate stock solution. The addition of sulfuric acid is a critical step to prevent the hydrolysis of ferric ions and the subsequent precipitation of ferric hydroxide.

#### 1. Materials and Equipment:

- **Ferric sulfate heptahydrate** ( $\text{Fe}_2(\text{SO}_4)_3 \cdot 7\text{H}_2\text{O}$ )
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ , ~98%)
- Deionized or distilled water
- 1000 mL volumetric flask (Class A)
- 2 L beaker
- Analytical balance
- Graduated cylinder
- Magnetic stirrer and stir bar

- Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

## 2. Procedure:

- Calculation: Calculate the mass of **ferric sulfate heptahydrate** required.
  - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
  - $\text{Mass (g)} = 0.1 \text{ mol/L} \times 1.0 \text{ L} \times 526.0 \text{ g/mol} = 52.60 \text{ g}$
- Acidification of Water: Pour approximately 500 mL of deionized water into the 2 L beaker. Carefully and slowly add 10 mL of concentrated sulfuric acid to the water while stirring continuously. Caution: Always add acid to water, never the other way around, as the dilution process is highly exothermic.
- Weighing: Accurately weigh 52.60 g of **ferric sulfate heptahydrate** using an analytical balance.
- Dissolution: Place the beaker with the acidified water on a magnetic stirrer. Gradually add the weighed **ferric sulfate heptahydrate** to the vortex of the stirring solution. Continue stirring until the solid is completely dissolved. The solution should appear as a clear, yellow-to-brown liquid.
- Quantitative Transfer: Carefully transfer the dissolved ferric sulfate solution into the 1000 mL volumetric flask.
- Dilution to Volume: Rinse the beaker several times with small volumes of deionized water, transferring the rinsings into the volumetric flask to ensure all the ferric sulfate is transferred.
- Final Volume Adjustment: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
- Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.

## Part B: Standardization by Iodometric Titration

The precise concentration of the prepared ferric sulfate solution must be verified. This is achieved through iodometric titration, where ferric ions ( $\text{Fe}^{3+}$ ) oxidize iodide ions ( $\text{I}^-$ ) to iodine ( $\text{I}_2$ ). The liberated iodine is then titrated against a standardized solution of sodium thiosulfate.[2][3][4]

### 1. Principle Reactions:

- Oxidation of Iodide:  $2\text{Fe}^{3+} + 2\text{I}^- \rightarrow 2\text{Fe}^{2+} + \text{I}_2$
- Titration of Iodine:  $\text{I}_2 + 2\text{S}_2\text{O}_3^{2-} \rightarrow 2\text{I}^- + \text{S}_4\text{O}_6^{2-}$

### 2. Reagents:

- Prepared 0.1 M ferric sulfate solution
- Standardized 0.1 M sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Potassium iodide (KI), solid
- 1% Starch indicator solution
- Deionized water

### 3. Procedure:

- Sample Preparation: Accurately pipette 25.00 mL of the prepared ferric sulfate solution into a 250 mL conical flask.
- Reagent Addition: Add approximately 2 g of solid potassium iodide to the flask. Swirl gently to dissolve.
- Reaction Incubation: Cover the flask and allow it to stand in a dark place for at least 10 minutes to ensure the reaction between  $\text{Fe}^{3+}$  and  $\text{I}^-$  is complete.[5][6]
- Titration (Initial): Titrate the liberated iodine (a yellow-brown solution) with the standardized 0.1 M sodium thiosulfate solution. The brown color will gradually fade to a pale yellow.

- **Indicator Addition:** When the solution is pale straw-colored, add 2 mL of 1% starch indicator solution. The solution will turn a deep blue-black color.
- **Titration (Final):** Continue the titration dropwise with constant swirling until the blue color disappears completely, leaving a colorless or slightly greenish solution. This is the endpoint.
- **Record and Repeat:** Record the final volume of the sodium thiosulfate titrant used. Repeat the titration at least two more times for accuracy and calculate the average volume.

4. **Calculation of Molarity:** The exact molarity of the ferric sulfate solution is calculated using the following formula:

$$\text{Molarity of Fe}_2(\text{SO}_4)_3 = (\text{Molarity of Na}_2\text{S}_2\text{O}_3 \times \text{Volume of Na}_2\text{S}_2\text{O}_3 \text{ (L)}) / (2 \times \text{Volume of Fe}_2(\text{SO}_4)_3 \text{ solution (L)})$$

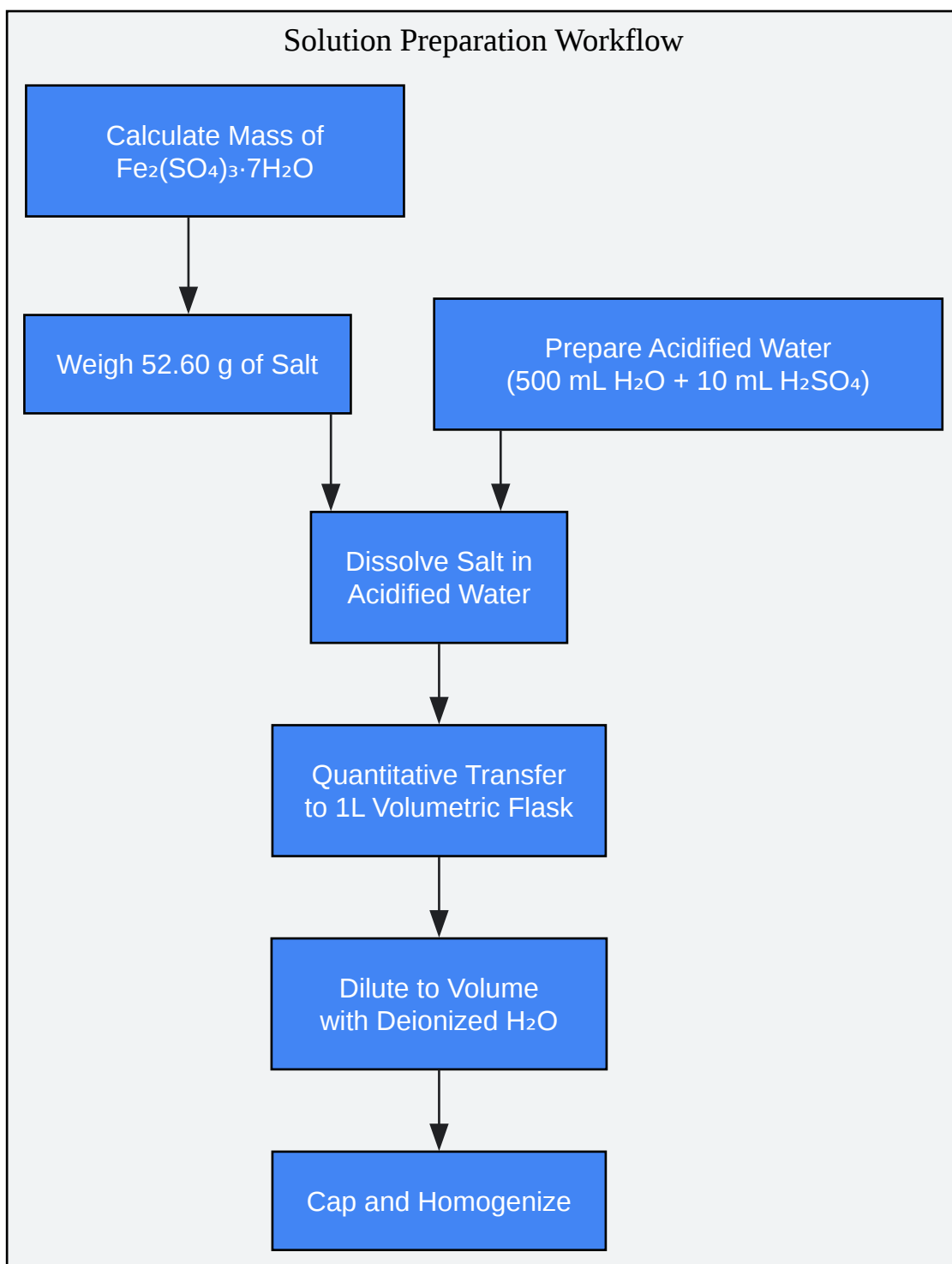
Note: The '2' in the denominator accounts for the stoichiometry of the reaction (2 moles of  $\text{Fe}^{3+}$  react to produce 1 mole of  $\text{I}_2$ , which in turn reacts with 2 moles of  $\text{S}_2\text{O}_3^{2-}$ ). Since 1 mole of  $\text{Fe}_2(\text{SO}_4)_3$  contains 2 moles of  $\text{Fe}^{3+}$ , the final calculation simplifies as shown.

### Storage and Stability

Store the standardized ferric sulfate solution in a well-sealed, amber glass bottle to protect it from light. When properly acidified and stored at room temperature, the solution is stable for several months.

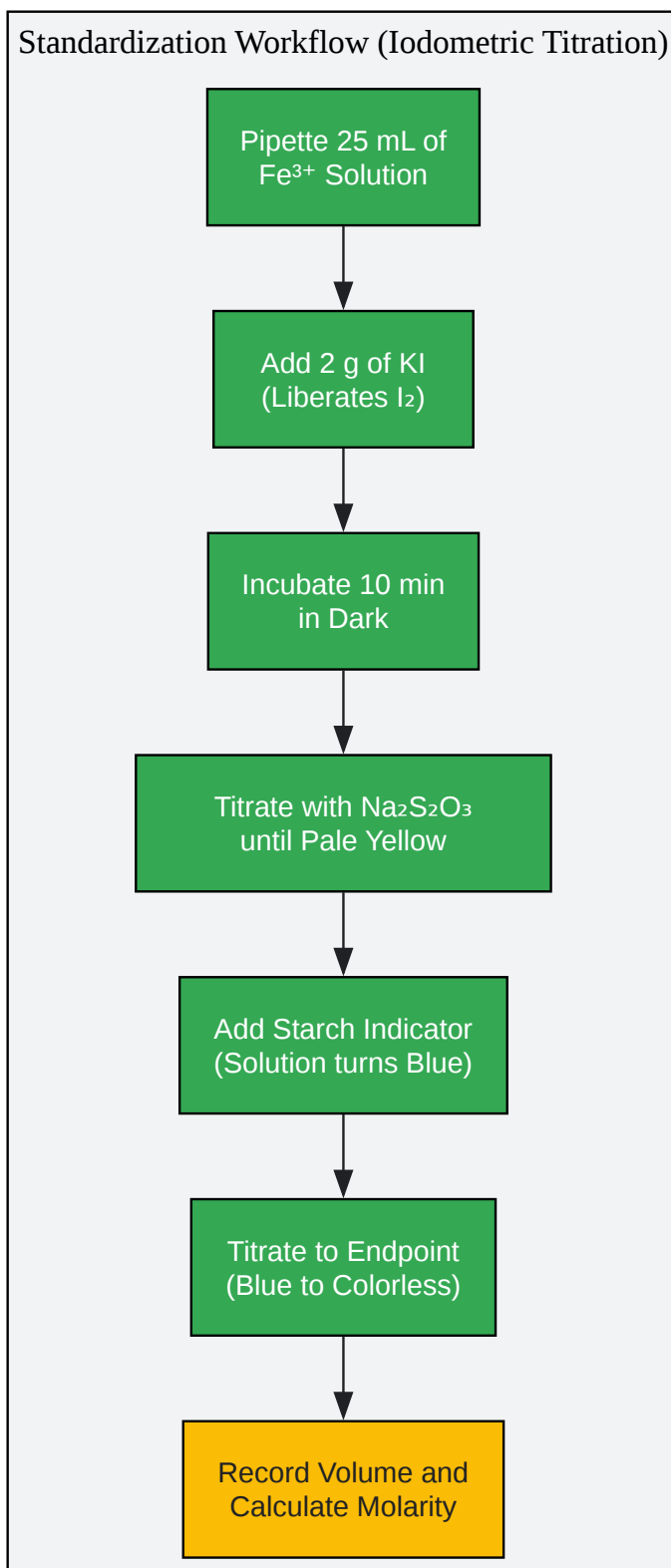
## Visualized Workflows

The following diagrams illustrate the logical flow of the preparation and standardization protocols.



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Caption: Workflow for preparing 0.1 M ferric sulfate solution.



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Caption: Workflow for the standardization of ferric sulfate solution.

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